molecular formula C8H9ClN2O2 B1426723 Methyl 2-chloro-5-(methylamino)isonicotinate CAS No. 1034131-90-2

Methyl 2-chloro-5-(methylamino)isonicotinate

Cat. No. B1426723
M. Wt: 200.62 g/mol
InChI Key: FVWREPUJGGHYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-(methylamino)isonicotinate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-5-(methylamino)isonicotinate consists of a pyridine ring attached to a methyl ester group . The compound also contains a chlorine atom and a methylamino group .


Physical And Chemical Properties Analysis

Methyl 2-chloro-5-(methylamino)isonicotinate has a molecular weight of 200.62 g/mol . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and density was not found in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been involved in studies focusing on synthesis techniques, like the preparation of 2-(methylamino)nicotinic acid through the reaction of 2-chloronicotinic acid with amines under specific conditions (Quevedo, Bavetsias, & McDonald, 2009).

  • Chemical Reactions and Properties : Research has been conducted on the synthesis and methylation of related compounds, exploring their chemical properties and reactions (Brown & England, 1971).

Biological and Medicinal Research

  • Anticancer Activity : Schiff bases, which include compounds related to Methyl 2-chloro-5-(methylamino)isonicotinate, have been synthesized and evaluated for their anticancer activity. Studies focused on their ability to bind to DNA and induce cell death in cancer cells (Uddin et al., 2020).

  • Herbicidal and Insecticidal Activities : Some studies have explored the synthesis and herbicidal activity of related acrylates, showing potential in agricultural applications (Wang, Li, Li, & Huang, 2004). Additionally, the synthesis and insecticidal activity of nitroethene compounds containing heteroarylmethylamino groups have been investigated (Isao et al., 2010).

Environmental and Chemical Safety

  • Mutagenic Activities : The mutagenic activities of chlorinated derivatives of related compounds have been studied, providing insights into environmental safety and potential risks (Kamoshita et al., 2010).

Crystallography and Structural Analysis

properties

IUPAC Name

methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWREPUJGGHYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-(methylamino)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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